3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid
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Overview
Description
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- typically involves multi-step processes. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 2-(4-chloropyrimidin-5-yl)acetate with ammonia can yield the corresponding 2-(4-aminopyrimidin-5-yl)acetamide, which is then cyclized to form the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce alkyl or acyl groups onto the pyrimidine ring.
Scientific Research Applications
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications.
Pyrrolo[2,3-d]pyrimidine: Known for its use as a kinase inhibitor and apoptosis inducer.
Pyrido[2,3-d]pyrimidine: Exhibits various biological activities, including protein kinase inhibition.
Uniqueness
6H-Pyrrolo[3,4-d]pyrimidine-6-propanoicacid, 2-amino-5,7-dihydro-7-oxo-4-phenyl- is unique due to its specific substitution pattern and the presence of both amino and oxo functional groups. This combination of features enhances its potential as a versatile scaffold for drug development and other applications.
Properties
CAS No. |
76628-75-6 |
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Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(2-amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C15H14N4O3/c16-15-17-12(9-4-2-1-3-5-9)10-8-19(7-6-11(20)21)14(22)13(10)18-15/h1-5H,6-8H2,(H,20,21)(H2,16,17,18) |
InChI Key |
NFPXGONGFZXQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=C(N=C2C(=O)N1CCC(=O)O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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